molecular formula C40H55F3N8O12 B8146649 Deltorphin 2 (TFA)

Deltorphin 2 (TFA)

Cat. No.: B8146649
M. Wt: 896.9 g/mol
InChI Key: HCWNUZKKWMPYQE-CEULVJOSSA-N
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Description

Deltorphin 2 (TFA), also known as [D-Ala2]-Deltorphin II TFA, is a selective peptide agonist for the delta opioid receptor. It is an amphibian heptapeptide that exhibits high affinity and selectivity for delta opioid receptors. This compound is known for its enzymatic stability and is considered the most selective natural delta opioid receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deltorphin 2 (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. The peptide chain is elongated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure. After the assembly of the peptide chain, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the side-chain protecting groups .

Industrial Production Methods: Industrial production of Deltorphin 2 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the synthesized peptide to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Deltorphin 2 (TFA) primarily undergoes binding interactions with the delta opioid receptor. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. it can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of Deltorphin 2 (TFA) is the individual amino acids that constitute the peptide .

Scientific Research Applications

Deltorphin 2 (TFA) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Deltorphin 2 (TFA) exerts its effects by selectively binding to delta opioid receptors. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This activation triggers downstream signaling pathways involving protein kinase C (PKC), phosphatidylinositol-3-kinase (PI3-kinase), and extracellular signal-regulated kinase (ERK1/2). These pathways contribute to the compound’s analgesic and cardioprotective effects .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54N8O10.C2HF3O2/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24;3-2(4,5)1(6)7/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50);(H,6,7)/t22-,26+,27+,28+,31+,32+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWNUZKKWMPYQE-CEULVJOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H55F3N8O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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